2-Bromo-N-(4-methoxybenzyl)acetamide

Übersicht

Beschreibung

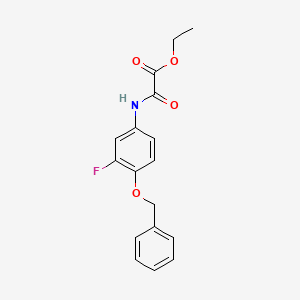

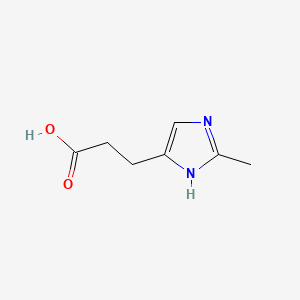

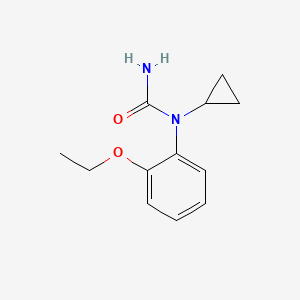

2-Bromo-N-(4-methoxybenzyl)acetamide is a chemical compound with the CAS Number: 144581-86-2. It has a molecular weight of 258.11 and its IUPAC name is 2-bromo-N-(4-methoxybenzyl)acetamide .

Molecular Structure Analysis

The InChI code for 2-Bromo-N-(4-methoxybenzyl)acetamide is 1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13). This code provides a specific representation of the molecule’s structure .Physical And Chemical Properties Analysis

2-Bromo-N-(4-methoxybenzyl)acetamide is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Antioxidant Potential : Nitrogen-containing bromophenols, similar in structure to 2-Bromo-N-(4-methoxybenzyl)acetamide, have been isolated from marine red algae and demonstrated significant radical scavenging activity. These compounds, including 2-Bromo-N-(4-methoxybenzyl)acetamide, may have potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Organic Synthesis : The compound has been used in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones, a class of organic compounds, through radical cyclization, demonstrating its utility in organic synthesis processes (Majumdar & Mukhopadhyay, 2003).

Synthesis of Protected Amines : It has been utilized in the synthesis of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, which are versatile reagents for the synthesis of N-alkylacetamide and carbamates. These are used in the synthetic studies of natural and pharmaceutical products (Sakai et al., 2022).

Photoreactivity Studies : Its derivatives have been studied for their photoreactivity, particularly in the context of molecules with substituted nitrobenzyl groups, which decompose under irradiation. This has implications for understanding the behavior of such compounds under light exposure (Katritzky et al., 2003).

Forensic Chemistry : In forensic chemistry, derivatives of 2-Bromo-N-(4-methoxybenzyl)acetamide have been synthesized and analyzed to identify novel psychoactive substances. This research aids in the understanding and identification of new drugs of abuse (Abiedalla et al., 2021).

Oligoribonucleotide Synthesis : The compound has been used in the synthesis of oligoribonucleotides, serving as a new protecting group for the 2′-hydroxyl group of adenosine, a key component in the construction of oligonucleotides (Takaku & Kamaike, 1982).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUHVSDGEXCCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(4-methoxybenzyl)acetamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.